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3-(1-Fluorocyclopropyl)aniline

Cat. No.: B7961833
M. Wt: 151.18 g/mol
InChI Key: DNGVOFOVNWPOAZ-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclopropyl)aniline (CAS 1785095-08-0) is a fluorinated organic compound with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol . This chemical serves as a valuable aniline derivative and building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules . The compound features both an aromatic amine and a fluorinated cyclopropyl group. The cyclopropyl moiety is a prominent structural feature in many active pharmaceutical ingredients, known for influencing a compound's metabolic stability and physicochemical properties . The presence of the fluorine atom, a common bioisostere, can significantly alter a molecule's electronic properties, lipophilicity, and bioavailability . As a key intermediate, this compound is used in various synthetic transformations, including the development of quinoline and benzotriazine derivatives, which are structures found in compounds with diverse biological activities . Researchers employ it in cross-coupling reactions and as a precursor in the synthesis of heterocyclic systems. The amine group allows for further functionalization, making it a versatile starting material for constructing compound libraries in drug discovery efforts. Please refer to the Safety Data Sheet before use. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handling and Storage: Store in a dark place under an inert atmosphere at room temperature . GHS Hazard Statements: H315 - Causes skin irritation; H319 - Causes serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B7961833 3-(1-Fluorocyclopropyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-fluorocyclopropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVOFOVNWPOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1 Fluorocyclopropyl Aniline

Strategies for Regioselective Fluorination of Cyclopropyl (B3062369) Precursors

The introduction of a fluorine atom onto a cyclopropane (B1198618) ring presents a significant synthetic challenge. The regioselectivity of this transformation is paramount, particularly when targeting a specific isomer like 3-(1-fluorocyclopropyl)aniline. Methodologies are broadly categorized into direct fluorination techniques and stereoselective constructions of the fluorinated ring.

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed cyclopropyl ring. These methods often utilize powerful electrophilic fluorinating agents or radical-based processes. One emerging strategy involves the oxidative ring-opening of cyclopropylamides followed by fluorination. nih.gov This process can be promoted by organic photoredox catalysts, such as benzophenone under UVA light, transforming cyclopropylamides into fluorinated imines, which can then be converted to the desired amine. nih.gov

Another approach involves the ring-opening/fluorination of cyclopropanols. Silver(II)-mediated oxidative ring-opening with reagents like AgF₂ can generate β-fluorinated ketones. beilstein-journals.org Similarly, photocatalyzed methods using Selectfluor under mild conditions can achieve the same transformation. beilstein-journals.org While these methods involve ring-opening, they provide access to fluorinated acyclic precursors that can potentially be re-cyclized to form the desired fluorocyclopropane (B157604).

MethodReagent/CatalystSubstrate TypeKey TransformationRef.
Photoredox CatalysisBenzophenone / UVA lightCyclopropylamideOxidative ring-opening to a γ-fluorinated imine nih.gov
Silver-Mediated OxidationAgF₂CyclopropanolOxidative ring-opening to a β-fluorinated ketone beilstein-journals.org
PhotocatalysisSelectfluorCyclopropanolRing-opening and fluorination to a β-fluorinated ketone beilstein-journals.org

Achieving stereocontrol during the formation of the 1-fluorocyclopropane moiety is crucial, as the biological activity of the final molecule can be highly dependent on its stereochemistry. Enantioselective cyclopropanation of fluoro-substituted alkenes is a powerful strategy. The use of zinc carbenoids, generated from bis(iodomethyl)zinc, in conjunction with a chiral dioxaborolane ligand, allows for the highly enantioselective cyclopropanation of 2- and 3-fluoroallylic alcohols. scholaris.ca This method demonstrates high yields and excellent enantioselectivities (often >94% es) for a variety of substrates. scholaris.ca

Biocatalytic strategies also offer a promising route. Engineered myoglobin-based catalysts have been utilized for the stereoselective synthesis of mono-fluorinated cyclopropanes from α-fluoroacrylates and diazo compounds. researchgate.net These biocatalysts can achieve excellent diastereoselectivity and enantiocontrol (up to 99:1 d.r. and 99% e.e.). researchgate.net Another approach focuses on chiral fluorocarbanions, where a chiral fluorinated sulfoximine is used as a chiral fluoromethylenation reagent to synthesize cyclopropanes containing fluorinated tertiary stereogenic centers with high diastereoselectivity and enantioselectivity. cas.cn

ApproachCatalyst/ReagentSubstrateKey FeatureRef.
Zinc Carbenoid CyclopropanationChiral Dioxaborolane Ligand / Zn(CH₂I)₂Fluoroallylic AlcoholsHigh yields and excellent enantioselectivities scholaris.ca
BiocatalysisEngineered Myoglobinα-FluoroacrylatesExcellent diastereo- and enantiocontrol researchgate.net
Chiral FluorocarbanionChiral Fluorinated Sulfoximineα,β-Unsaturated AmidesCreates fluorinated tertiary stereogenic centers cas.cn

Construction of the Cyclopropyl-Aniline Core

Connecting the fluorocyclopropyl motif to the aniline (B41778) ring can be accomplished through several methods, primarily involving transition metal-catalyzed cross-coupling reactions or by constructing the cyclopropane ring directly from an aniline-derived substrate.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust method for forming the C-N bond between the cyclopropyl group and the aniline ring. A significant challenge has been the arylation of the sterically hindered and electronically unique cyclopropylamine. However, the development of highly active, air-stable palladium precatalysts has enabled this transformation. acs.org Using specialized phosphine (B1218219) ligands, such as tBuBrettPhos or BrettPhos, with an R-allylpalladium precatalyst allows for the efficient N-arylation of cyclopropylamine with a wide range of (hetero)aryl halides to produce arylated cyclopropylanilines in high yields. acs.org

Alternatively, the C-C bond can be formed first. Palladium-catalyzed α-arylation of cyclopropyl nitriles with aryl bromides provides a direct route to 1-aryl-1-cyclopropylnitriles. nih.govresearchgate.net The nitrile group can then be subsequently reduced to the primary amine, yielding the desired cyclopropyl-aniline structure.

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
N-Arylation[(tBuBrettPhos)Pd(allyl)]OTfCyclopropylamine + Aryl HalideN-Arylcyclopropylamine acs.org
α-ArylationPalladium / NiXantphosCyclopropyl Nitrile + Aryl Bromide1-Aryl-1-cyclopropylnitrile nih.govresearchgate.net

An alternative strategy involves forming the cyclopropane ring on a molecule that already contains the aniline moiety. Intramolecular cyclopropanation of aniline-derived precursors has been explored. researchgate.net For instance, visible light-mediated reactions can be used to cyclize aniline-derived benzoyl silanes containing electron-deficient olefins. researchgate.net

Furthermore, catalyst-controlled chemodivergent reactions provide a sophisticated approach. The reaction of N-pyrimidyl anilines with vinyl cyclopropanes can be directed by the choice of catalyst to yield either C2-substituted indoles or functionalized aniline derivatives. acs.org This demonstrates the potential to construct complex aniline-based structures through reactions involving cyclopropane motifs. A more direct N-cyclopropylation of anilines can be achieved using cyclopropylboronic acid in the presence of a copper catalyst, such as Cu(OAc)₂, affording N-cyclopropyl anilines in good to excellent yields. nih.gov

Multi-Step Synthesis Pathways and Optimization

A plausible synthetic route could begin with the stereoselective synthesis of a 1-fluoro-1-bromocyclopropane or a similar precursor. This intermediate could then undergo a palladium-catalyzed amination with 3-boryl-aniline or a related derivative. Conversely, one could start with a protected 3-ethynylaniline, perform a fluorocyclopropanation of the alkyne, and then deprotect the aniline.

The optimization of such multi-step syntheses is critical for practical applications. Traditional batch processing can be inefficient, leading to waste generation and costly workup procedures between steps. uva.nl Modern approaches increasingly utilize continuous flow chemistry to streamline multi-step syntheses. scispace.comresearchgate.net By integrating sequential reactions into a seamless "one-flow" system, intermediate isolation and purification can be avoided, significantly reducing production time and environmental impact. scispace.comresearchgate.net Such systems allow for precise control over reaction parameters (temperature, pressure, residence time), enhancing safety and reproducibility, which is particularly important when handling highly reactive fluorinating agents or energetic intermediates. scispace.com

A hypothetical optimized multi-step flow synthesis might involve:

Reactor 1: Continuous generation of a fluorinated carbene and its reaction with a protected vinyl aniline derivative to form the fluorocyclopropane ring.

In-line Separation: A liquid-liquid extraction module to remove byproducts or unreacted starting materials.

Reactor 2: Continuous deprotection of the aniline group under flow conditions.

Final Purification: An in-line purification module, such as chromatography or crystallization, to yield the final, high-purity this compound.

This integrated approach represents the forefront of synthetic methodology, combining advanced reaction design with process engineering to enable the efficient and scalable production of complex molecules.

Protecting Group Strategies for Amino and Aromatic Moieties

In the multi-step synthesis of this compound from a precursor like 3-vinylaniline, the protection of the primary amino group is critical. The amino group is nucleophilic and basic, making it incompatible with many reagents used in subsequent steps, particularly electrophilic reagents for cyclopropanation or fluorination. organic-chemistry.org An effective protecting group must be easy to install, stable under the reaction conditions of subsequent steps, and removable in high yield without affecting the rest of the molecule. iris-biotech.de

Common strategies for protecting the aniline amino group include conversion to an amide or a carbamate (B1207046).

Acetanilide: Acetylation of the aniline with acetic anhydride or acetyl chloride is a straightforward method. The resulting acetamido group is significantly less nucleophilic and deactivates the aromatic ring towards certain electrophilic reactions. d-nb.info However, the amide bond is robust and typically requires harsh acidic or basic conditions for cleavage, which might not be compatible with the fluorocyclopropyl group.

Carbamates (Boc and Cbz): Carbamate protecting groups, such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), are widely used. The Boc group is particularly advantageous as it is stable to a wide range of non-acidic reagents but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org The Cbz group is stable to acidic conditions and can be removed by catalytic hydrogenation, a clean and efficient method. The choice between Boc and Cbz often depends on the reagents used in the other synthetic steps; for instance, if hydrogenation is required elsewhere in the synthesis, Cbz would not be an orthogonal choice.

The aromatic ring itself does not typically require a protecting group for reactions like cyclopropanation of a vinyl side chain. However, the nature of the protected amino group (e.g., acetamido vs. Boc) can influence the reactivity of the ring in any potential side reactions involving electrophiles. The acetamido group is ortho-, para-directing but deactivating, while the Boc-protected amino group is also ortho-, para-directing and can be less deactivating. Careful selection of reaction conditions is paramount to prevent unwanted reactions on the aromatic moiety.

Table 1: Comparison of Common Protecting Groups for the Aniline Moiety

Protecting Group Protection Reagents Deprotection Conditions Stability Profile
Acetyl (Ac) Acetic anhydride, Acetyl chloride Strong acid (e.g., aq. HCl, reflux) or strong base (e.g., aq. NaOH, reflux) Stable to mild acid/base, hydrogenation, and many organometallic reagents.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂O Strong acid (e.g., TFA, HCl in dioxane) Stable to base, hydrogenation, and nucleophiles. Labile to strong acids.

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base. Labile to hydrogenolysis. |

Scalable Synthesis Protocols

Developing a scalable synthesis for this compound is essential for its potential application in industry. A scalable protocol must prioritize safety, cost-effectiveness, and operational simplicity, often favoring non-chromatographic purification methods like crystallization or distillation.

A hypothetical scalable route starting from 3-vinylaniline could be:

Protection: Reaction of 3-vinylaniline with Di-tert-butyl dicarbonate in a suitable solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) to form the Boc-protected intermediate. This reaction is typically high-yielding and can be run on a large scale with simple workup procedures.

Cyclopropanation: The Simmons-Smith reaction, using diethylzinc and diiodomethane, is a classic and scalable method for converting alkenes to cyclopropanes. Alternatively, methods involving diazo compounds and a rhodium or copper catalyst can be highly efficient, although handling diazo compounds on a large scale requires specialized equipment and safety protocols.

Fluorination: The introduction of fluorine onto the cyclopropane ring is a challenging step. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) can be used, but their cost may be a factor on a large scale. An alternative could involve a deprotonation of the cyclopropane ring followed by quenching with an electrophilic fluorine source. The choice of base and reaction conditions would be critical to ensure regioselectivity.

Deprotection: Removal of the Boc group is achieved by treating the intermediate with a strong acid such as hydrochloric acid in an organic solvent like isopropanol or dioxane. This step typically results in the formation of the hydrochloride salt of the final product, which often crystallizes from the reaction mixture, facilitating purification on a large scale.

Table 2: Hypothetical Scalable Protocol for this compound HCl

Step Reaction Reagents & Solvents Scale Typical Yield Notes
1 Boc-Protection 3-Vinylaniline, (Boc)₂O, Triethylamine, MTBE 1.0 kg 95-98% Reaction is exothermic and requires temperature control. Product may be isolated by crystallization.
2 Cyclopropanation Boc-3-vinylaniline, Diethylzinc, Diiodomethane, Dichloromethane 1.0 kg 75-85% Requires anhydrous conditions and careful handling of pyrophoric diethylzinc. Dichloromethane is often used but is environmentally unfavorable.
3 Fluorination Boc-3-(cyclopropyl)aniline, n-BuLi, Selectfluor®, THF 1.0 kg 50-60% Cryogenic temperatures (-78 °C) are required for the lithiation step. Regioselectivity can be a challenge.

| 4 | Deprotection | Boc-3-(1-fluorocyclopropyl)aniline, HCl in Isopropanol | 1.0 kg | 90-95% | The hydrochloride salt product often precipitates, allowing for simple filtration and drying. |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dovepress.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Alternative Solvents: Traditional syntheses often use hazardous solvents like dichloromethane or THF. Green chemistry encourages the use of safer alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even aqueous systems where possible.

Catalysis: The use of stoichiometric reagents, such as in the Simmons-Smith reaction, generates significant amounts of waste. Catalytic methods are preferred. For cyclopropanation, catalytic systems using iron or copper with ethyl diazoacetate can be more atom-economical and avoid the use of zinc waste.

Biocatalysis: A cutting-edge green approach involves the use of enzymes. Engineered enzymes, such as myoglobin-based catalysts, have been developed for the highly stereoselective cyclopropanation of alkenes. researchgate.netnih.gov Furthermore, biocatalytic methods for the synthesis of fluorinated cyclopropanes are emerging, offering reactions that proceed under mild, aqueous conditions with high selectivity. digitellinc.com This could potentially combine the cyclopropanation and fluorination steps or provide a green alternative to traditional methods.

Process Intensification: The use of continuous flow reactors instead of batch processing can improve safety, efficiency, and scalability. acs.org Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing) and can enable the safe use of hazardous reagents on a larger scale by minimizing the amount present at any given time. For example, the generation and use of diazo compounds for cyclopropanation is significantly safer in a flow setup.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes involving addition reactions, such as catalytic cyclopropanation, generally have better atom economy than those requiring stoichiometric protecting groups and activating agents, which generate waste.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Step Traditional Approach Green/Sustainable Approach Green Chemistry Principle
Starting Material Aniline from petroleum-based benzene (B151609) Aniline from bio-based precursors (under development) Use of Renewable Feedstocks
Solvents Dichloromethane, THF, Diethyl ether 2-MeTHF, CPME, Water, or solvent-free conditions Safer Solvents & Auxiliaries
Cyclopropanation Stoichiometric Simmons-Smith (Et₂Zn, CH₂I₂) Catalytic reaction (e.g., Fe, Cu, Rh catalyst) or Biocatalysis (engineered enzymes) Catalysis, Reduced Derivatives
Fluorination Stoichiometric electrophilic fluorinating agents Catalytic fluorination, use of less hazardous fluorine sources (e.g., metal fluorides) Catalysis, Safer Chemicals

Chemical Reactivity and Mechanistic Investigations of 3 1 Fluorocyclopropyl Aniline

Reactivity Profiles of the Aniline (B41778) Nitrogen Center

The reactivity of the aniline portion of 3-(1-fluorocyclopropyl)aniline is largely governed by the nucleophilic character of the nitrogen atom and the activating effect of the amino group on the aromatic ring. However, the electronic and steric contributions of the 3-substituted 1-fluorocyclopropyl group introduce nuanced effects that modulate this reactivity.

Electrophilic Aromatic Substitution Patterns

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orglibretexts.org The substituent at the meta position, the 1-fluorocyclopropyl group, will influence the regiochemical outcome of these substitutions.

The 1-fluorocyclopropyl group is generally considered to be weakly electron-withdrawing due to the electronegativity of the fluorine atom. This deactivating influence is expected to be modest. Steric hindrance from the cyclopropyl (B3062369) ring will also play a role in directing incoming electrophiles.

Given these factors, electrophilic attack will be directed to the positions ortho and para to the strongly activating amino group, which are positions 2, 4, and 6.

Position 4 (para to the amino group): This position is sterically unhindered and is electronically activated by the amino group. It is anticipated to be a major site of substitution.

Position 2 (ortho to the amino group): This position is also electronically activated, but is subject to some steric hindrance from the adjacent amino group.

Position 6 (ortho to the amino group): This position is the most sterically hindered, being flanked by the amino group and the 1-fluorocyclopropyl substituent. Substitution at this site is expected to be minor.

A typical outcome for an EAS reaction on this compound would be a mixture of products, with the 4-substituted isomer being the major product, followed by the 2-substituted isomer.

Electrophilic ReagentMajor Product(s)Minor Product(s)
Br₂/FeBr₃4-Bromo-3-(1-fluorocyclopropyl)aniline2-Bromo-3-(1-fluorocyclopropyl)aniline
HNO₃/H₂SO₄4-Nitro-3-(1-fluorocyclopropyl)aniline2-Nitro-3-(1-fluorocyclopropyl)aniline
SO₃/H₂SO₄4-Amino-2-(1-fluorocyclopropyl)benzenesulfonic acid2-Amino-4-(1-fluorocyclopropyl)benzenesulfonic acid

Amide and Urethane Formation

The nitrogen atom of the aniline is nucleophilic and readily reacts with acylating agents to form amides and with isocyanates or chloroformates to form urethanes. These reactions are fundamental in organic synthesis and are expected to proceed efficiently with this compound.

Amide Formation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, will yield the corresponding N-acylated product. The reaction is generally rapid and high-yielding.

Urethane Formation: Urethanes, or carbamates, can be synthesized by reacting the aniline with an isocyanate or a chloroformate. The reaction with an isocyanate is typically a direct addition, while the reaction with a chloroformate proceeds via a nucleophilic acyl substitution mechanism, often requiring a base to neutralize the HCl byproduct.

ReagentProduct TypeGeneral Reaction Conditions
Acetyl chlorideAmidePyridine, 0°C to room temperature
Benzoyl chlorideAmideTriethylamine, CH₂Cl₂, room temperature
Phenyl isocyanateUrethaneTHF, room temperature
Ethyl chloroformateUrethaneNaHCO₃ (aq), CH₂Cl₂, room temperature

Metal-Catalyzed Cross-Coupling Reactions Involving the Aniline Moiety

The aniline moiety can participate in various metal-catalyzed cross-coupling reactions, most notably N-arylation reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. rsc.org These reactions allow for the formation of C-N bonds, leading to more complex diarylamine structures.

In a Buchwald-Hartwig reaction, this compound could be coupled with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The steric bulk of the 1-fluorocyclopropyl group at the meta position is not expected to significantly impede the reaction at the nitrogen center.

Similarly, in an Ullmann condensation, the aniline could be coupled with an aryl halide using a copper catalyst, often at higher temperatures.

Coupling PartnerCatalyst/Ligand SystemBaseProduct Type
IodobenzenePd₂(dba)₃ / XantphosCs₂CO₃N-phenyl-3-(1-fluorocyclopropyl)aniline
4-BromotoluenePd(OAc)₂ / BINAPNaOt-BuN-(4-tolyl)-3-(1-fluorocyclopropyl)aniline
2-ChloropyridineCuI / L-prolineK₂CO₃N-(pyridin-2-yl)-3-(1-fluorocyclopropyl)aniline

Transformations Involving the Fluorocyclopropyl Ring System

The fluorocyclopropyl group is a strained ring system, and its reactivity is characterized by reactions that lead to the release of this strain. The presence of the fluorine atom also influences the electronic properties and stability of the ring.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or reductive protocols. The presence of a fluorine atom can affect the regioselectivity and mechanism of these openings.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The position of the fluorine and the electronic nature of the aniline substituent will direct the cleavage of the C-C bonds.

Reductive Ring-Opening: Catalytic hydrogenation or treatment with dissolving metals can lead to the cleavage of the cyclopropyl ring. The regioselectivity of this process would be influenced by the substituents on the ring.

Thermal Rearrangements: At elevated temperatures, cyclopropanes can undergo rearrangements. The specific products would depend on the reaction conditions and the substitution pattern of the molecule.

ConditionPotential OutcomeMechanistic Insight
HBr, heatRing-opened brominated productProtonation followed by nucleophilic attack of bromide
H₂/Pd-CRing-opened alkyl productHydrogenolysis of the strained C-C bonds
High TemperatureRearranged isomeric productsHomolytic cleavage and re-formation of bonds

Nucleophilic Attack at the Fluorinated Carbon

The carbon atom bearing the fluorine is a potential site for nucleophilic attack. However, nucleophilic substitution at a tertiary, non-activated carbon within a cyclopropyl ring is generally difficult. The high s-character of the C-F bond and the steric hindrance of the ring system make an Sₙ2-type displacement challenging.

For a nucleophilic attack to occur at this position, it would likely require harsh conditions or a mechanism that proceeds through a more stabilized intermediate. It is more probable that reactions involving the fluorocyclopropyl ring would proceed via ring-opening pathways rather than direct substitution at the fluorinated carbon.

Radical Reactions of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including those involving radical intermediates. While direct studies on this compound are not extensively documented, the reactivity can be inferred from related aryl cyclopropane systems. The formation of a radical on a carbon atom adjacent to the cyclopropyl ring can lead to a rapid ring-opening rearrangement.

The stability of the resulting radical and the nature of the substituents on the ring are critical factors. For aryl cyclopropyl ketones, which serve as a useful model, the cyclopropylcarbinyl-allylcarbinyl radical rearrangement is a known mechanistic probe. Studies on 1-benzoyl-2-phenylcyclopropane have shown that the ring-opening of its radical anion (ketyl) is a reversible process lookchem.com. This reversibility is a key consideration in predicting the outcomes of radical reactions.

In the case of this compound, a radical reaction could be initiated at the aniline nitrogen or on the aromatic ring. However, the focus here is on the cyclopropyl moiety itself. One-electron oxidation of aryl cyclopropanes can generate reactive radical cation intermediates that readily undergo ring-opening functionalization researchgate.net. The presence of the aniline group, an electron-donating substituent, would facilitate this oxidation. Once formed, the cyclopropyl ring would likely open to form a more stable, delocalized radical species.

The regioselectivity of the ring-opening is influenced by the substituents. Research on highly fluorinated cyclopropanes demonstrates that halogen-induced ring-opening occurs preferentially at the more substituted carbon atoms nih.gov. For this compound, the bond cleavage would likely occur between the carbon bearing the fluorine and the carbon attached to the aniline ring, or between the two unsubstituted carbons of the cyclopropyl ring, depending on the specific reaction conditions and the stability of the resulting radical intermediate.

Influence of Fluorine and Cyclopropyl Substituents on Reaction Selectivity and Kinetics

The reactivity of this compound is profoundly influenced by the electronic and steric properties of both the fluorine atom and the cyclopropyl ring. These substituents modulate the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

The cyclopropyl group, due to the high p-character of its C-C bonds, can act as an electron-donating group through conjugation with the adjacent π-system of the benzene (B151609) ring. This donation increases the electron density on the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic attack msu.edu. Conversely, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect tends to decrease the basicity of the aniline nitrogen and deactivate the aromatic ring.

The steric bulk of the 1-fluorocyclopropyl group can also play a significant role in reaction selectivity. Attack at the ortho positions of the aniline ring may be hindered, leading to a preference for substitution at the para position. This is a common observation in reactions of substituted anilines where bulky groups are present msu.edu.

The table below illustrates the expected relative rates of a hypothetical electrophilic aromatic substitution reaction on aniline and its derivatives, based on the known electronic effects of the substituents.

CompoundKey Substituent EffectsExpected Relative Rate (krel)
Aniline-NH2: Strong activation, ortho, para-directing1000
3-CyclopropylanilineCyclopropyl: Weak activation (conjugative)~1200
This compoundCyclopropyl: Weak activation; Fluorine: Strong deactivation (inductive)~50-100
Nitrobenzene-NO2: Strong deactivation, meta-directing6 x 10-8

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for unraveling the detailed mechanisms of chemical reactions. For a molecule like this compound, these studies can provide crucial information about transition states and rate-determining steps.

A kinetic isotope effect (KIE) is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate wikipedia.org. The magnitude of the KIE can indicate whether a particular bond is broken or formed in the rate-determining step of the reaction wikipedia.org. For example, in studying an electrophilic aromatic substitution on the aniline ring, one could compare the reaction rate of the standard compound with that of a deuterated analogue (e.g., where the hydrogens at the ortho and para positions are replaced by deuterium). A significant primary KIE (kH/kD > 1) would suggest that the C-H bond cleavage is part of the rate-determining step. Conversely, a small or inverse KIE (kH/kD ≈ 1 or < 1) often implies that the initial attack of the electrophile is the slow step, a common scenario in electrophilic aromatic substitutions msu.eduresearchgate.net.

Isotopic labeling can also be used to trace the path of atoms throughout a reaction. For instance, if a ring-opening reaction of the cyclopropyl moiety were to occur, labeling one of the methylene (B1212753) carbons with ¹³C would allow its final position in the product to be determined by NMR spectroscopy or mass spectrometry, thereby clarifying the rearrangement mechanism.

The following table presents hypothetical KIE data for a reaction involving aniline derivatives, illustrating how such data can be used to infer mechanistic details.

ReactionIsotopic SubstitutionObserved kH/kDMechanistic Implication
N-H Bond CleavageAniline vs. Aniline-N,N-d27.1N-H bond is broken in the rate-determining step.
Electrophilic Aromatic Substitution (Bromination)Aniline vs. Aniline-2,4,6-d31.2C-H bond cleavage is not the rate-determining step.
Radical Ring OpeningThis compound vs. deuterated cyclopropyl analogue1.5C-H bond breaking at the cyclopropyl ring contributes to the transition state of the rate-determining step.

These studies, often complemented by computational chemistry to model reaction pathways and transition state energies, are essential for building a complete picture of the chemical reactivity of complex molecules like this compound nih.govnih.gov.

Derivatization Strategies and Analog Design Based on the 3 1 Fluorocyclopropyl Aniline Scaffold

Functionalization of the Aromatic Ring

The aromatic ring of 3-(1-fluorocyclopropyl)aniline offers several positions for the introduction of new functional groups. These modifications can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of the aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. wikipedia.orgbaranlab.org In the case of this compound, the amino group can act as a DMG, although it is often necessary to first protect it as an amide or carbamate (B1207046) to enhance its directing ability and prevent N-deprotonation. nih.govacs.org

The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, which positions the base to abstract a proton from the adjacent ortho-position. wikipedia.org This generates a highly reactive aryllithium intermediate that can then be "quenched" by reacting it with a wide variety of electrophiles. This allows for the introduction of diverse substituents such as halogens, alkyl groups, carbonyls, and silyl (B83357) groups with high regioselectivity. wikipedia.org

Table 1: Examples of Electrophiles Used in Directed Ortho-Metalation

Electrophile Introduced Functional Group
I₂ Iodo
BrCN Bromo
CH₃I Methyl
CO₂ Carboxylic acid
DMF Formyl

This table provides a representative list of common electrophiles and the corresponding functional groups introduced onto the aromatic ring following the DoM strategy.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic compounds. nih.govacs.orgrsc.orgnih.govresearchgate.net These methods generally require the presence of a halide or triflate on the aromatic ring, which can be introduced through various means, including DoM followed by quenching with a halogen source. Once in place, these groups can participate in a range of palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

While many palladium-catalyzed C-H functionalization reactions on anilines necessitate N-protection to ensure chemoselectivity, recent advancements have described methods for the direct ortho-arylation of unprotected anilines. nih.govacs.org These newer protocols often utilize specialized ligands that cooperate with the palladium catalyst to achieve high chemo- and regioselectivity, avoiding the need for additional protection and deprotection steps. nih.govacs.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Bond Formed
Suzuki Coupling Aryl halide + Boronic acid/ester C-C
Heck Reaction Aryl halide + Alkene C-C
Sonogashira Coupling Aryl halide + Terminal alkyne C-C
Buchwald-Hartwig Amination Aryl halide + Amine C-N

This table summarizes some of the most widely used palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides, which can be derivatives of this compound.

Modifications of the Amino Group

The amino group of this compound is a key handle for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties.

N-Alkylation: The introduction of alkyl groups onto the aniline (B41778) nitrogen can be accomplished through several methods. rsc.orgnih.govresearchgate.netnih.govresearchgate.net One common approach is the use of alkyl halides in the presence of a base. Another powerful technique is the "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes, which allows for the N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.orgnih.gov

N-Acylation: The formation of an amide bond via N-acylation is a robust and frequently employed transformation. This is typically achieved by reacting the aniline with an acyl chloride, anhydride, or a carboxylic acid in the presence of a suitable coupling agent. This reaction is fundamental in the synthesis of a vast number of biologically active molecules.

The aniline nitrogen can serve as a nucleophile in cyclization reactions to construct a variety of heterocyclic ring systems. acs.orgbritannica.comnih.govbeilstein-journals.org This strategy is of great importance in medicinal chemistry as it can lead to the formation of rigidified analogs with distinct pharmacological profiles. For example, the reaction of an aniline with a 1,3-dicarbonyl compound can lead to the formation of quinoline (B57606) derivatives. britannica.com Similarly, condensation with other bifunctional reagents can yield a diverse range of heterocycles.

Transformations of the Cyclopropyl (B3062369) Moiety

The 1-fluorocyclopropyl group is generally considered a stable and desirable feature in drug candidates, contributing to improved metabolic stability and favorable conformational properties. nih.govnih.govnih.gov While transformations of this moiety are less common, they are not entirely unexplored. The high strength of the C-F and C-C bonds within the cyclopropyl ring makes modifications challenging, often requiring harsh reaction conditions that may not be compatible with other functional groups in the molecule. Therefore, derivatization strategies for the this compound scaffold predominantly focus on the more reactive aromatic ring and amino group. Recent advancements have reported the direct introduction of the 1-fluorocyclopropyl group via Stille cross-coupling reactions, providing a new avenue for the synthesis of analogs. researchgate.net

Installation of Additional Substituents on the Cyclopropyl Ring

The design of analogs based on the this compound scaffold can be significantly advanced by installing additional substituents on the cyclopropyl ring. This strategy allows for the fine-tuning of steric, electronic, and physicochemical properties, which can critically influence a molecule's biological activity and pharmacokinetic profile. The rigid nature of the cyclopropane (B1198618) ring means that the position and stereochemistry of new substituents can precisely control the vectoral projection of functional groups into the binding pockets of biological targets.

Synthetic approaches to these substituted analogs generally involve the cyclopropanation of a suitable olefin precursor with a fluorine-containing carbene or carbenoid. The choice of olefin allows for the introduction of substituents at what will become the 2- and/or 3-positions of the cyclopropyl ring. Furthermore, the stereochemical outcome of the cyclopropanation can often be controlled by selecting appropriate reagents and catalysts, leading to specific diastereomers. For example, the use of chiral catalysts can enable the asymmetric synthesis of enantiomerically enriched substituted fluorocyclopropanes.

Functional group transformations on a pre-formed fluorocyclopropane (B157604) ring represent another viable method. While challenging due to the inherent stability of the ring, specific positions can be functionalized if appropriate handles are incorporated during the initial synthesis.

Table 1: Synthetic Strategies for Substituted this compound Analogs
Substituent TypePosition(s) on Cyclopropyl RingGeneral Synthetic MethodPotential Impact
Alkyl, Aryl2- and/or 3-Cyclopropanation of a substituted alkeneModulation of lipophilicity and steric bulk
Ester, Carboxylic Acid2-Diastereoselective hydrolysis of a 1,1-diester precursorIntroduction of hydrogen bonding groups
Halogen2-Halogenated carbene addition to an alkeneAlteration of electronic properties and metabolic stability

Cyclopropane Ring Expansion or Contraction

Altering the size of the cycloalkane ring from a three-membered system to a four- or five-membered ring (expansion) or to a more strained system (contraction, though less common) is a powerful strategy in analog design. Such modifications fundamentally change the geometry and conformational flexibility of the scaffold, which can lead to improved binding affinity or a different pharmacological profile.

Ring Expansion: The transformation of the this compound motif to a 3-(1-fluorocyclobutyl)aniline or a 3-(1-fluorocyclopentyl)aniline analog can be accomplished through several synthetic routes. A common method involves the rearrangement of a cyclopropylmethyl intermediate. For instance, a cyclopropylmethanol (B32771) derivative can be converted to a leaving group (e.g., a tosylate or halide), and its subsequent solvolysis can induce a carbocation-mediated ring expansion to yield a cyclobutane (B1203170) system. This process allows for the conversion of the rigid cyclopropane scaffold into a more flexible cyclobutane ring, which may adopt puckered conformations that present substituents in different spatial arrangements.

Ring Contraction: While synthetically challenging, ring contraction from a larger cycloalkane to a cyclopropane ring can be used to access novel chemical space. For example, a Favorskii rearrangement of an α-halocyclobutanone could theoretically be employed to generate a cyclopropanecarboxylic acid derivative, which could then be converted to the desired aniline. Such strategies, while not routine, are part of the medicinal chemist's toolkit for exploring diverse molecular architectures.

Structure-Reactivity Relationship Studies of this compound Derivatives

The study of structure-reactivity relationships (SRR) and structure-activity relationships (SAR) is essential for optimizing lead compounds. For derivatives of this compound, these studies focus on how modifications to the scaffold influence chemical reactivity and biological activity.

The fluorine atom itself is a key determinant of the scaffold's properties. Its high electronegativity can significantly alter the electronic character of the cyclopropane ring and influence the acidity of adjacent C-H bonds. Moreover, the fluorine atom can lower the lipophilicity of the molecule compared to its non-fluorinated counterparts, which can have a substantial impact on pharmacokinetic properties nih.gov.

Stereochemistry on the cyclopropyl ring has been shown to be a critical factor for the biological activity of related compounds. In studies on fluorocyclopropyl quinolones, derivatives with a cis relationship between the fluorine atom and the quinolone core were found to be more potent against Gram-positive bacteria than their corresponding trans isomers nih.gov. This highlights the importance of stereochemical control in the synthesis of such analogs. Similarly, in analogs of the drug cabozantinib, a trans-fluoro analog displayed an improved inhibitory effect on c-Met enzymatic activity compared to the non-fluorinated parent structure, demonstrating that fluorocyclopropane can serve as a valuable bioisosteric replacement that can enhance potency nih.gov. These findings underscore that the precise spatial orientation of the fluorine atom and other substituents is a key element of the structure-activity relationship.

Table 2: Summary of Structure-Activity Relationship Findings for Fluorocyclopropyl-Containing Molecules
Structural ModificationObserved EffectReference Compound ClassCitation
Introduction of a fluorine atom to the cyclopropyl ringReduction in lipophilicity compared to non-fluorinated analogQuinolones nih.gov
cis-Stereochemistry of fluorine relative to coreHigher potency against Gram-positive bacteria1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic acids nih.gov
trans-Stereochemistry of fluorine relative to coreImproved inhibitory effect against c-Met kinaseCabozantinib Analogs nih.gov
Fluorocyclopropane moietyCan act as a good bioisosteric replacement without disrupting binding interactionsCabozantinib Analogs nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(1-Fluorocyclopropyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, would provide a complete picture of its molecular structure.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the cyclopropyl (B3062369) protons.

Aromatic Protons: The protons on the aniline (B41778) ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated.

Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Cyclopropyl Protons: The four protons of the cyclopropyl ring are diastereotopic due to the fluorine substitution. They are expected to appear as complex multiplets in the upfield region of the spectrum, further complicated by coupling to the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The six carbons of the aniline ring will have distinct chemical shifts. The carbon attached to the amino group and the carbon attached to the fluorocyclopropyl group will be readily identifiable.

Cyclopropyl Carbons: The cyclopropyl ring will show two signals: one for the quaternary carbon bonded to fluorine and another for the two equivalent methylene (B1212753) carbons. The carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds biophysics.org. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom on a cyclopropyl ring. Furthermore, this signal will show coupling to the adjacent protons on the cyclopropyl ring.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 6.5 - 7.5 m
-NH₂ Variable br s

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm) Expected C-F Coupling (J, Hz)
Aromatic C-NH₂ 140 - 150 -
Aromatic C-C₃H₄F 130 - 140 Small (2-5 Hz)
Aromatic C-H 110 - 130 Small (2-5 Hz)
C-F (cyclopropyl) 80 - 100 Large (200-300 Hz)

Two-Dimensional NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would be used to identify the connectivity between the protons on the aromatic ring and to confirm the relationships between the diastereotopic protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in both the aniline and cyclopropyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the fluorocyclopropyl group and the aniline ring by observing correlations from the cyclopropyl protons to the aromatic carbons and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the protons on the cyclopropyl ring and the ortho-protons on the aniline ring, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecular ion of this compound (C₉H₁₀FN). The theoretical exact mass of this compound can be calculated, and a measured mass from an HRMS instrument that is within a few parts per million (ppm) of this value would confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would be expected:

Loss of the cyclopropyl group: Cleavage of the bond between the aniline ring and the cyclopropyl group would be a likely fragmentation pathway.

Fragmentation of the aniline ring: The aniline ring itself can undergo characteristic fragmentation, such as the loss of HCN.

Rearrangements involving the fluorine atom: The presence of the fluorine atom may lead to specific rearrangement reactions during fragmentation.

Analysis of these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS) techniques, would provide valuable structural information to complement the NMR data.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
151 [M]⁺ (Molecular Ion)
150 [M-H]⁺
92 [M - C₃H₄F]⁺ (Loss of fluorocyclopropyl group)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the functional groups present:

N-H stretching: The amine group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group will be observed just below 3000 cm⁻¹.

C=C stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

Cyclopropyl ring vibrations: The cyclopropyl ring itself has characteristic ring deformation modes.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch 3300 - 3500
Aromatic C-H stretch > 3000
Cyclopropyl C-H stretch < 3000
Aromatic C=C stretch 1450 - 1600
C-N stretch 1250 - 1350

Chiral Separation Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter in the 1-fluorocyclopropyl group of this compound means that it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, as different enantiomers of a chiral compound can exhibit distinct biological activities. Chiral separation techniques, most notably chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the gold standard for separating and quantifying enantiomers.

These methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The selection of an appropriate CSP and the optimization of chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature) are critical for achieving a successful separation.

A thorough review of the scientific literature indicates that no specific methods for the chiral separation of this compound have been published. While methods exist for the chiral resolution of other aniline derivatives and cyclopropyl-containing compounds, these cannot be directly extrapolated to the target molecule without experimental validation. Consequently, detailed research findings and a data table summarizing the conditions for the enantiomeric purity assessment of this compound are not available.

Computational Chemistry and Molecular Modeling of 3 1 Fluorocyclopropyl Aniline

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and the resulting geometry. For 3-(1-Fluorocyclopropyl)aniline, these calculations can elucidate the interplay between the electron-donating amino group and the electronegative fluorine atom, mediated by the cyclopropyl (B3062369) and phenyl rings.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the conformational landscape of molecules like this compound. The rotation of the aniline (B41778) ring and the orientation of the amino group relative to the cyclopropyl substituent are key conformational variables.

The potential energy surface would be scanned by systematically rotating the C(aryl)-C(cyclopropyl) and C(aryl)-N bonds. It is anticipated that the most stable conformer will adopt a geometry that minimizes steric hindrance while optimizing electronic interactions, such as hyperconjugation between the cyclopropyl ring orbitals and the aniline pi-system. The fluorine atom, due to its high electronegativity, will induce a significant dipole moment in the cyclopropyl ring, which in turn will influence its interaction with the aniline moiety.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
A0° (eclipsed)3.5
B60° (gauche)0.0
C120°1.8
D180° (anti)0.5

Note: This table is illustrative and based on typical energy differences for substituted anilines. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.netthaiscience.info The MEP is calculated from the total electron density and provides a map of electrostatic potential on the molecular surface.

For this compound, the MEP surface would reveal distinct regions of positive and negative potential. The region around the nitrogen atom of the amino group is expected to have a significant negative potential (red/yellow), indicating its nucleophilic character and propensity to act as a proton acceptor. Conversely, the hydrogen atoms of the amino group will exhibit positive potential (blue), highlighting their role as hydrogen bond donors.

The fluorine atom, being the most electronegative element, will create a region of negative potential around itself. The phenyl ring will show a characteristic pattern with negative potential above and below the plane of the ring due to the pi-electron cloud, making it susceptible to electrophilic attack. The cyclopropyl group itself will have a complex MEP due to the strained ring system and the influence of the fluorine substituent. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reactants. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. researchgate.netacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound, typically in a solvent box of water or another relevant solvent, would provide a trajectory of atomic positions and velocities. From this trajectory, various properties can be analyzed:

Conformational Dynamics: The simulation would show transitions between different low-energy conformers, providing information on the flexibility of the molecule and the energy barriers between different states.

Solvation Structure: The radial distribution functions between the solute and solvent atoms can be calculated to understand how the solvent molecules arrange themselves around the different parts of this compound. This is particularly interesting for understanding the hydration of the polar amino and fluoro groups. bohrium.com

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amino group and solvent molecules can be monitored, providing insights into its solubility and interaction properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. nih.govnih.govnih.govresearchgate.netresearchgate.net For this compound, DFT calculations can provide accurate predictions of its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants is a powerful application of DFT. nih.govmedscape.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with high accuracy, especially when combined with experimental data for calibration. nih.govnih.gov The predicted spectra can help in assigning the peaks in an experimental spectrum and confirming the structure of the molecule.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Substituted Aniline

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1145.2146.8
C2115.8116.3
C3129.5130.1
C4118.9119.5
N-H3.63.5

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify the characteristic vibrational modes of the molecule, such as the N-H stretches of the amino group, the C-F stretch, and the various vibrations of the phenyl and cyclopropyl rings. researchgate.net

Computational Studies of Reactivity and Transition States

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. For this compound, computational studies can be used to explore its behavior in various chemical reactions. This involves locating the transition state structures and calculating the activation energies for different reaction pathways.

For example, the reactivity of the amino group in reactions such as acylation or alkylation can be studied. DFT calculations can be used to model the reaction pathway, identify the transition state, and determine the energy barrier for the reaction. Similarly, the susceptibility of the aniline ring to electrophilic substitution can be assessed by calculating the energies of the intermediate sigma complexes.

The pyrolysis or rearrangement of the cyclopropyl ring is another area where computational studies can provide valuable insights. semanticscholar.org By mapping out the potential energy surface for ring-opening reactions, the stability of the cyclopropyl moiety and the likely products of its decomposition can be predicted.

Development of Predictive Models for Fluorinated Cyclopropyl Systems

The unique properties imparted by fluorine and cyclopropyl groups make them valuable motifs in medicinal chemistry and materials science. acs.orgmdpi.com The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, for fluorinated cyclopropyl systems is an active area of research. ut.eenih.govresearchgate.netresearchgate.net

These models aim to correlate the structural features of molecules with their biological activity or physical properties. For a series of compounds containing the this compound scaffold, computational descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and lipophilicity (logP) can be calculated. These descriptors can then be used to build statistical models that can predict the activity or properties of new, unsynthesized analogs. Such models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles.

Applications and Utility of 3 1 Fluorocyclopropyl Aniline in Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The structural combination of a reactive aniline (B41778) core and a unique fluorocyclopropyl substituent positions 3-(1-Fluorocyclopropyl)aniline as a versatile precursor in the synthesis of complex organic molecules. Its utility is particularly evident in the construction of advanced heterocyclic systems and in the design of specialized ligands for organometallic catalysis.

Precursor for Advanced Heterocyclic Systems

Aniline and its derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The amino group of this compound can participate in various cyclization reactions to form heterocycles such as quinolines, indoles, and benzodiazepines. The fluorocyclopropyl group can impart unique physicochemical properties to these resulting heterocyclic systems, including altered lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, the synthesis of fluorinated quinolone antibiotics has demonstrated the importance of incorporating fluorine-containing substituents to enhance antibacterial activity. While specific examples detailing the use of this compound in the synthesis of such heterocycles are not extensively documented in publicly available research, the general principles of heterocyclic synthesis from anilines suggest its potential as a valuable precursor. The reaction pathways would likely involve condensation and cyclization reactions with suitable bifunctional reagents.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic System General Synthetic Strategy Potential Impact of Fluorocyclopropyl Group
Quinolines Condensation with α,β-unsaturated carbonyls (e.g., Skraup synthesis) Enhanced biological activity, altered pharmacokinetics
Indoles Fischer indole (B1671886) synthesis with ketones or aldehydes Modified electronic properties, potential for novel bioisosteres

Ligand Design in Organometallic Catalysis

The nitrogen atom of the aniline moiety in this compound can act as a coordinating atom for transition metals, making it a candidate for the development of novel ligands in organometallic catalysis. The electronic and steric properties of the fluorocyclopropyl substituent can influence the catalytic activity and selectivity of the resulting metal complexes.

The design of ligands is crucial for controlling the outcome of catalytic reactions. By modifying the aniline nitrogen with appropriate functional groups, bidentate or polydentate ligands can be synthesized. The fluorocyclopropyl group could sterically influence the coordination sphere of the metal center or electronically modify the ligand's donor properties, potentially leading to catalysts with unique reactivity for applications in cross-coupling reactions, hydrogenations, or polymerizations. While specific organometallic complexes derived from this compound are not widely reported, the foundational principles of ligand design suggest its potential in this area.

Role in Material Science Research (e.g., polymer monomers, optoelectronic precursors)

Aniline derivatives are known precursors to conducting polymers, such as polyaniline. The polymerization of substituted anilines can lead to materials with tailored electronic and physical properties. This compound could serve as a monomer for the synthesis of novel fluorinated polyanilines. The incorporation of the fluorocyclopropyl group into the polymer backbone is expected to influence the polymer's solubility, processability, and electronic properties, such as its conductivity and redox behavior. Such materials could find applications in sensors, electrochromic devices, and corrosion protection.

Furthermore, aniline derivatives are utilized in the synthesis of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs). The fluorocyclopropyl substituent could be leveraged to tune the HOMO/LUMO energy levels of organic molecules, which is a critical factor in designing efficient OLED materials. While specific research on the use of this compound in these applications is limited, the general utility of functionalized anilines in material science points to its potential as a valuable building block for new functional materials.

As a Chemical Probe in Mechanistic Organic Investigations

The unique structural features of this compound, particularly the strained and substituted cyclopropyl (B3062369) ring, can be exploited in mechanistic studies of organic reactions. The cyclopropyl group can act as a radical clock or a probe for cationic intermediates, as ring-opening reactions of the cyclopropyl moiety can provide evidence for specific reaction pathways.

The presence of the fluorine atom adds another dimension to its utility as a mechanistic probe. The C-F bond strength and the electronic effects of fluorine can influence reaction rates and pathways, providing insights into the transition states and intermediates of various chemical transformations. For example, in reactions involving the aniline moiety, the fluorocyclopropyl group could be used to study the influence of remote substituents on the reactivity of the aromatic ring or the amino group.

Contribution to the Development of Novel Reagents and Catalysts

Building upon its role in ligand design, this compound can be a precursor for the development of novel reagents and organocatalysts. The amino group can be transformed into a variety of functional groups, such as isocyanates, isothiocyanates, or diazonium salts, which are versatile reagents in organic synthesis.

Furthermore, the aniline scaffold can be modified to create chiral catalysts for asymmetric synthesis. The fluorocyclopropyl group could play a role in inducing stereoselectivity in catalytic transformations. While the development of specific reagents or catalysts derived from this compound is an area that requires further exploration, its chemical functionality provides a solid foundation for such endeavors.

Challenges and Future Directions in Research on 3 1 Fluorocyclopropyl Aniline

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of 3-(1-Fluorocyclopropyl)aniline is an area ripe for innovation, with current methodologies often facing challenges related to yield, scalability, and environmental impact. A significant advancement in this area has been the development of a Stille cross-coupling reaction to introduce the 1-fluorocyclopropyl group onto an aromatic ring. researchgate.net This method, which has been successfully used to synthesize the closely related 3-(1-fluorocyclopropyl)-N,N-dimethylaniline in an 81% isolated yield, represents a promising route. researchgate.net However, the reliance on organotin reagents in Stille couplings raises environmental and toxicity concerns, necessitating the exploration of greener alternatives.

Future research in this domain should focus on several key areas:

Catalyst Development: Investigating alternative cross-coupling reactions that avoid toxic reagents is paramount. This could involve the use of catalysts based on more abundant and less toxic metals or even metal-free catalytic systems.

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly options is a critical goal. niscpr.res.inresearchgate.net This includes exploring solvent-free reaction conditions or the use of bio-based solvents. niscpr.res.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle of green chemistry, will be crucial for sustainable production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyAdvantagesDisadvantagesFuture Research Direction
Stille Cross-Coupling High yields, proven applicabilityUse of toxic organotin reagentsDevelopment of tin-free coupling partners
Alternative Cross-Coupling Potential for reduced toxicityMay require significant optimizationExploration of catalysts based on Fe, Cu, or Ni
Direct C-H Fluorocyclopropylation High atom economy, step efficiencyTechnically challenging, selectivity issuesDesign of novel catalysts and directing groups
Biocatalytic Approaches High selectivity, mild reaction conditionsLimited substrate scope, enzyme stabilityEnzyme engineering and discovery

Exploration of Unprecedented Reactivity Patterns and Transformations

The unique structural features of this compound—a strained, electron-rich cyclopropane (B1198618) ring and a nucleophilic amino group on an aromatic system—suggest a rich and potentially novel reactivity profile. The interplay between the electronic properties of the fluorocyclopropyl group and the aniline (B41778) moiety is a key area for investigation.

Future research should aim to unravel the following aspects of its reactivity:

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions (e.g., acidic, basic, or transition-metal-catalyzed). Understanding the regioselectivity and stereoselectivity of these reactions could lead to the synthesis of novel acyclic fluorinated compounds.

Electrophilic Aromatic Substitution: The directing effect of the 1-fluorocyclopropyl substituent on electrophilic aromatic substitution reactions of the aniline ring needs to be systematically studied. This will be crucial for the further functionalization of the aromatic core.

Oxidation and Reduction Chemistry: The behavior of the aniline nitrogen and the cyclopropyl (B3062369) ring under oxidative and reductive conditions is another area of interest. Selective transformations of one functional group in the presence of the other would be highly valuable.

Participation in Pericyclic Reactions: The potential for the fluorocyclopropyl group to participate in cycloaddition or other pericyclic reactions, either directly or after transformation, could open up new avenues for complex molecule synthesis.

Expansion of Derivatization Scope for Diverse Chemical Applications

The aniline functional group in this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of compounds with potentially valuable applications in medicinal chemistry, materials science, and agrochemicals. mdpi.combeilstein-journals.orgmdpi.comnih.gov

Key areas for the expansion of its derivatization scope include:

N-Functionalization: A plethora of reactions can be performed on the amino group, including acylation, alkylation, sulfonylation, and diazotization, to introduce a wide variety of functional groups.

Aromatic Ring Functionalization: As mentioned in the previous section, selective functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution will be crucial for creating a diverse set of derivatives.

Synthesis of Heterocycles: The aniline moiety can be used as a key building block for the synthesis of various nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines. niscpr.res.inbeilstein-journals.orgmdpi.com

Polymerization: The aniline functionality also opens the door to the synthesis of novel polymers incorporating the unique 1-fluorocyclopropyl motif, which could lead to materials with interesting electronic or physical properties.

Table 2 outlines potential derivatization strategies and their corresponding applications.

Derivatization StrategyReagents/ConditionsPotential Applications
N-Acylation Acyl chlorides, anhydridesPharmaceutical intermediates, functional materials
N-Alkylation Alkyl halides, reductive aminationAgrochemicals, bioactive molecules
Diazotization/Sandmeyer Reaction NaNO2, HX; CuXSynthesis of diverse aromatic compounds
Heterocycle Formation Diketones, α,β-unsaturated carbonylsMedicinal chemistry, organic electronics
Polymerization Oxidative or electrochemical methodsConductive polymers, advanced materials

Integration with Advanced Automation and Machine Learning in Chemical Synthesis

The synthesis of complex molecules like this compound can be significantly accelerated and optimized through the integration of modern technologies such as laboratory automation and artificial intelligence (AI). nih.govnih.govmdpi.com

Future directions in this area include:

Automated Synthesis Platforms: The use of robotic systems for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) can rapidly identify optimal synthetic routes. uchicago.edumdpi.com These platforms can also be used for the automated synthesis of derivative libraries.

Machine Learning for Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the outcome of novel transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govnih.govmdpi.com This can significantly reduce the number of trial-and-error experiments required.

In Silico Design of Derivatives: Computational methods can be employed to predict the properties of virtual derivatives of this compound, allowing for the prioritization of synthetic targets with desired characteristics for specific applications.

Data-Driven Process Optimization: The collection and analysis of real-time data from chemical reactions using various sensors can be coupled with machine learning algorithms to continuously optimize reaction parameters for improved yield, purity, and safety.

Collaborative Research Opportunities Across Disciplines in Chemical Science

The full potential of this compound and its derivatives can only be realized through collaborative efforts that span multiple disciplines within the chemical sciences. The unique properties imparted by the fluorocyclopropyl group make this molecule a valuable building block for various applications, necessitating a multidisciplinary approach. nih.gov

Opportunities for collaborative research include:

Medicinal Chemistry: Synthetic chemists can collaborate with medicinal chemists and pharmacologists to design and synthesize novel derivatives with potential therapeutic applications. The fluorocyclopropyl moiety is a known pharmacophore that can enhance metabolic stability and binding affinity. researchgate.netnih.govnih.gov

Materials Science: Collaboration with materials scientists could lead to the development of new polymers, liquid crystals, or organic electronic materials incorporating the this compound scaffold.

Agrochemical Science: Working with agrochemical researchers could facilitate the discovery of new herbicides, pesticides, or fungicides based on this unique chemical structure.

Computational Chemistry: Collaboration with computational chemists will be essential for understanding the electronic properties, reactivity, and biological activity of this compound and its derivatives through theoretical modeling and simulation.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this fascinating molecule and pave the way for new discoveries and innovations.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Fluorocyclopropyl)aniline in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves cyclopropane ring functionalization followed by fluorination. A reflux-based approach using anhydrous solvents (e.g., ethanol or THF) with catalytic acid or base is common. For example, a similar fluorinated aniline derivative was synthesized via a 24-hour reflux in 95% ethanol with concentrated HCl, yielding high-purity products after vacuum filtration and ethanol washing . Key steps include controlling reaction temperature (e.g., 207–208°C for fluorinated analogs) and using inert atmospheres to prevent oxidation .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if vapor/mist forms .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • Emergency Measures : Immediate access to eye wash stations and safety showers is critical. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Training : Mandatory chemical hazard awareness training covering SDS interpretation and spill management .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool slowly to isolate crystals .
  • Analytical Validation : Confirm purity via HPLC (≥97% purity threshold) and monitor for byproducts like unreacted cyclopropane precursors .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer :
Property Value Source
Boiling Point~207–208°C (fluorinated analog)
Density~1.393 g/mL (at 25°C)
Refractive Indexn20/D 1.466
SolubilityModerate in polar solvents
  • Key Notes : The fluorocyclopropyl group enhances steric hindrance, reducing reactivity with electrophiles compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the fluorocyclopropyl substituent influence the electronic properties of the aniline ring compared to other fluorinated groups?

  • Methodological Answer :
  • Electronic Effects : The cyclopropyl ring induces ring strain, while the fluorine atom withdraws electron density via inductive effects. Computational studies (DFT) can quantify this by comparing Hammett constants (σ) of -CF₃ (σ = 0.54) vs. fluorocyclopropyl groups.
  • Experimental Validation : Use UV-Vis spectroscopy to monitor shifts in absorption maxima when the substituent interacts with electron-deficient reagents .

Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • NMR : ¹⁹F NMR distinguishes fluorinated isomers (e.g., para vs. meta substitution). For example, 4-fluoro-3-(trifluoromethyl)aniline shows distinct fluorine coupling patterns .
  • GC-MS : Detects volatile degradation products (e.g., cyclopropane ring opening under thermal stress) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives .

Q. How can conflicting solubility data from different studies be reconciled when planning experiments with this compound?

  • Methodological Answer :
  • Systematic Testing : Perform solubility assays in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. For example, reports RT solubility, while uses lit. values at 25°C.
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to impurities or measurement techniques .

Q. What are the environmental persistence and degradation pathways of this compound in various soil matrices?

  • Methodological Answer :
  • Soil Column Studies : Simulate environmental conditions using loamy soil (pH 6.5–7.0) and monitor aniline migration via HPLC. shows pumping speeds alter vertical distribution.
  • Degradation Mechanisms : Aerobic microbial degradation predominates; quantify metabolites (e.g., fluorinated catechols) via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.